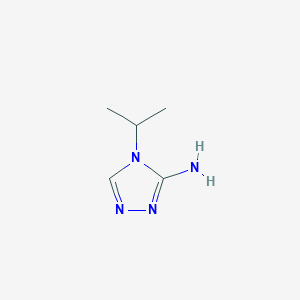

4-丙烷-2-基-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Propan-2-yl-1,2,4-triazol-3-amine” is a type of 1,2,4-triazole-containing scaffold, which is a unique heterocyclic compound . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .科学研究应用

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . Specifically, 4-Propan-2-yl-1,2,4-triazol-3-amine derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds exhibit selectivity, targeting cancerous cells while minimizing harm to normal cells, which is a significant advantage in chemotherapy.

Antimicrobial Applications

The structural diversity of 1,2,4-triazole derivatives enables them to act as potent antimicrobial agents. They have been introduced in medicines like Fluconazole, which is known for its antifungal properties . The N–C–S linkage in the skeleton of these compounds is crucial for their antimicrobial activity, making them valuable in the development of new treatments for bacterial and fungal infections.

作用机制

Target of Action

The primary target of 4-Propan-2-yl-1,2,4-triazol-3-amine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound can influence its pharmacokinetic properties . This moiety can affect the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve its anticancer activity . The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela cells . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

安全和危害

属性

IUPAC Name |

4-propan-2-yl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEOLAXSCNIKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propan-2-yl-1,2,4-triazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2883969.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)

![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)